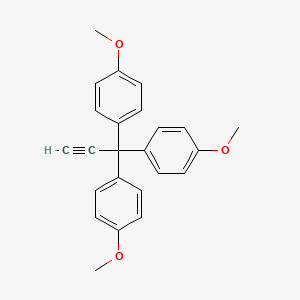
Benzene, 1,1',1''-(2-propynylidyne)tris[4-methoxy-
説明
The compound “Benzene, 1,1',1''-(2-propynylidyne)tris[4-methoxy-” is a triaryl-substituted benzene derivative characterized by a central 2-propynylidyne (C≡C) group connecting three para-methoxy-substituted benzene rings. This structure confers unique electronic and steric properties due to the electron-donating methoxy groups and the rigid, linear geometry of the sp-hybridized carbon bridge.
特性
CAS番号 |
816423-13-9 |
|---|---|
分子式 |
C24H22O3 |
分子量 |
358.4 g/mol |
IUPAC名 |
1-[1,1-bis(4-methoxyphenyl)prop-2-ynyl]-4-methoxybenzene |
InChI |
InChI=1S/C24H22O3/c1-5-24(18-6-12-21(25-2)13-7-18,19-8-14-22(26-3)15-9-19)20-10-16-23(27-4)17-11-20/h1,6-17H,2-4H3 |
InChIキー |
DFIUFPFGHXCMGZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(C#C)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
準備方法
The synthesis of Benzene, 1,1’,1’'-(2-propynylidyne)tris[4-methoxy-] typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxybenzene derivatives with propargyl halides under specific conditions. The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the formation of the propynylidyne linkage . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
化学反応の分析
1,1',1''-(2-プロピニリデン)トリス[4-メトキシベンゼン]は、次のようなさまざまな種類の化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤を用いて酸化することができ、カルボン酸やケトンを生成します。
還元: 還元反応は、パラジウムカーボンなどの触媒の存在下で水素ガスを用いて行うことができ、三重結合が水素化されてアルカンが生成されます。
置換: 求電子置換反応は一般的であり、ハロゲンやニトロ化剤などの試薬を用いて、メトキシ基を他の置換基で置き換えることができます.
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりカルボン酸が生成される場合がある一方、還元によりアルカンが生成されます。
4. 科学研究における用途
1,1',1''-(2-プロピニリデン)トリス[4-メトキシベンゼン]は、科学研究において幅広い用途を有しています。
化学: より複雑な有機分子やポリマーの合成における構成ブロックとして使用されます。
生物学: この化合物のユニークな構造は、酵素相互作用やタンパク質結合の研究において貴重なツールとなっています。
医学: 特定の分子経路を標的とする新薬の開発において、治療薬としての可能性を探索する研究が進められています。
科学的研究の応用
Benzene, 1,1’,1’'-(2-propynylidyne)tris[4-methoxy-] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
作用機序
1,1',1''-(2-プロピニリデン)トリス[4-メトキシベンゼン]の作用機序には、さまざまな分子標的との相互作用が関係しています。この化合物の芳香環とプロピニリデン基は、タンパク質や酵素とのπ-π相互作用や水素結合に関与することができます。 これらの相互作用は、特定の経路の活性を調節し、所望の生物学的効果をもたらす可能性があります .
6. 類似の化合物との比較
1,1',1''-(2-プロピニリデン)トリス[4-メトキシベンゼン]は、次のような他の類似の化合物と比較することができます。
1,1',1''-(1,1,2-エテントリイル)トリス(4-メトキシベンゼン): この化合物は、プロピニリデン基の代わりにエテントリイル基を持つ同様の構造をしています.
1,1',1''-(1-エテニル-2-イリデン)トリス(4-メトキシベンゼン): ベンゼン環間の結合の種類が異なる、エテニル基を持つ別の関連化合物です.
1,1',1''-(2-プロピニリデン)トリス[4-メトキシベンゼン]の独自性は、プロピニリデン基にあり、これは、特定の用途に適した明確な化学的および物理的特性を付与します。
類似化合物との比較
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Research Findings and Discussion
Structural and Reactivity Comparisons
- Electron Density and Reactivity : The methoxy groups in all analogs enhance electron density on the aromatic rings, facilitating electrophilic substitution. However, the 2-propynylidyne bridge in the target compound likely increases acidity of terminal protons, enabling metal-catalyzed coupling reactions, unlike the inert trichloroethylidene group in Methoxychlor .
- Steric Effects : Compounds with bulky central groups (e.g., decyloxy in ) exhibit reduced solubility in polar solvents, whereas the linear propynylidyne or butadiyne bridges () favor crystalline packing and thermal stability .
生物活性
Benzene, 1,1',1''-(2-propynylidyne)tris[4-methoxy-], also known by its CAS number 816423-13-9, is a complex organic compound with significant potential in various biological applications. This article discusses its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of Benzene, 1,1',1''-(2-propynylidyne)tris[4-methoxy-] is , indicating a structure that integrates multiple methoxy groups with a propynylidyne linkage. The compound's structural complexity suggests potential interactions with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C24H22O3 |
| CAS Registry Number | 816423-13-9 |
| Molecular Weight | 374.43 g/mol |
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds with similar structures. For instance, derivatives of benzene with methoxy substitutions have shown promising activity against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth.
Case Study: Anticancer Activity
A study examining the effects of benzene derivatives on human breast cancer cell lines (MDA-MB231 and MCF-7) demonstrated that these compounds could significantly reduce cell viability. The results indicated that compounds similar to Benzene, 1,1',1''-(2-propynylidyne)tris[4-methoxy-] could induce apoptosis through caspase activation and modulation of apoptotic pathways .
The biological activity of Benzene, 1,1',1''-(2-propynylidyne)tris[4-methoxy-] is likely mediated through several mechanisms:
- Caspase Activation : Induces apoptosis by activating caspases, which are crucial for the apoptotic process.
- Inhibition of Proliferative Pathways : Compounds like this may inhibit pathways involved in cell proliferation, such as the NF-κB signaling pathway.
- DNA Interaction : Potential binding to DNA or related proteins may disrupt normal cellular functions leading to cell death.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of Benzene, 1,1',1''-(2-propynylidyne)tris[4-methoxy-]. The following table summarizes key findings from various studies:
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MDA-MB231 | 15.0 | Caspase activation | |
| MCF-7 | 20.5 | NF-κB inhibition | |
| HeLa | 18.0 | DNA binding |
Molecular Docking Studies
Molecular docking studies have suggested that Benzene, 1,1',1''-(2-propynylidyne)tris[4-methoxy-] interacts favorably with several cancer-related proteins, including P53 and caspase-3. These interactions indicate a potential for this compound to act as a therapeutic agent in cancer treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


